

# Unveiling the Therapeutic Potential of 2-Pyruvoylaminobenzamide: A Technical Overview

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## Compound of Interest

Compound Name: 2-Pyruvoylaminobenzamide

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## Executive Summary

**2-Pyruvoylaminobenzamide** is a small molecule belonging to the broader class of benzamides, a chemical scaffold known for its diverse pharmacological activities. While extensive research has been conducted on various benzamide derivatives, leading to the development of numerous therapeutic agents, publicly available information on the specific biological targets and mechanism of action of **2-Pyruvoylaminobenzamide** is currently limited. This document aims to provide a comprehensive overview of the known information regarding **2-Pyruvoylaminobenzamide**, placed within the context of the wider therapeutic landscape of benzamide-containing compounds. Due to the scarcity of specific data for **2-Pyruvoylaminobenzamide**, this guide will also explore the potential therapeutic avenues that could be investigated for this molecule based on the activities of structurally related compounds.

## Chemical Identity of 2-Pyruvoylaminobenzamide

**2-Pyruvoylaminobenzamide**, also known as 2-(2-oxopropanoylamino)benzamide, is an organic compound with the chemical formula  $C_{10}H_{10}N_2O_3$ .<sup>[1]</sup> Its structure features a benzamide core substituted with a pyruvoyl group.

Table 1: Physicochemical Properties of **2-Pyruvoylaminobenzamide**

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	206.20 g/mol	PubChem[1]
IUPAC Name	2-(2-oxopropanoylamino)benzamide	PubChem[1]
CAS Number	18326-62-0	PubChem[1]

## Current State of Research on 2-Pyruvoylaminobenzamide

As of late 2025, dedicated studies elucidating the specific therapeutic targets of **2-Pyruvoylaminobenzamide** are not readily available in the public scientific literature. Database searches and literature reviews did not yield specific in vitro or in vivo studies detailing its pharmacological profile, binding affinities to specific receptors or enzymes, or its effects on cellular signaling pathways.

## Potential Therapeutic Arenas Based on the Benzamide Scaffold

The benzamide chemical moiety is a well-established pharmacophore present in a wide array of approved drugs with diverse mechanisms of action. This suggests that **2-Pyruvoylaminobenzamide** could potentially interact with a variety of biological targets. The following sections explore therapeutic areas where other benzamide derivatives have shown significant activity. These areas could serve as a starting point for future investigations into the therapeutic potential of **2-Pyruvoylaminobenzamide**.

### Central Nervous System Disorders

Benzamides are well-known for their antipsychotic and antiemetic properties, primarily through the antagonism of dopamine D2 receptors. Sulpiride and amisulpride are notable examples. It is conceivable that **2-Pyruvoylaminobenzamide** could exhibit affinity for dopamine or other neurotransmitter receptors.

## Pain Management

Certain benzamide derivatives have been developed as potent, state-dependent sodium channel blockers for the treatment of neuropathic pain. The voltage-gated sodium channels are critical in the pathophysiology of chronic pain, and molecules that modulate their activity are of significant therapeutic interest.

## Oncology

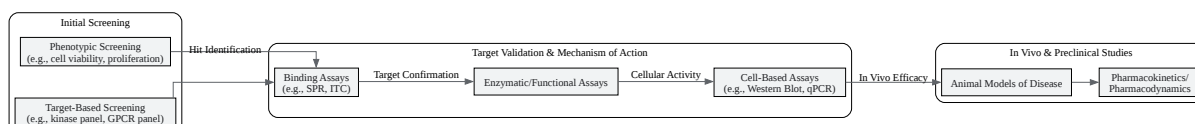
The benzamide structure is also found in several anticancer agents. For instance, some N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I, enzymes that are often dysregulated in cancer. These compounds have demonstrated anti-inflammatory and anticancer effects.

## Metabolic Disorders

Recent research has uncovered novel benzamide analogs that protect pancreatic  $\beta$ -cells from endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. These compounds show promise as a new modality for diabetes treatment.

## Proposed Experimental Workflow for Target Identification

To elucidate the therapeutic targets of **2-Pyruvoylaminobenzamide**, a systematic experimental approach is required. The following workflow outlines potential initial steps for researchers.



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## References

- 1. 2-Pyruvoylaminobenzamide | C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub> | CID 12917726 - PubChem [pubchem.ncbi.nlm.nih.gov]
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